
2-(Tetrahydro-2H-pyran-2-yl)ethanol
Overview
Description
2-(Tetrahydro-2H-pyran-2-yl)ethanol is a cyclic ether-alcohol compound characterized by a six-membered tetrahydropyran ring with an ethanol group attached to the second carbon (C2) position. Based on related compounds, it is inferred to have a molecular formula of C₇H₁₄O₂, a molecular weight of ~130.18 g/mol, and applications in organic synthesis as a chiral building block or protecting group due to its hydroxyl functionality and ring stability [2].
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Tetrahydro-2H-pyran-2-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of tetrahydropyran with ethylene oxide in the presence of an acid catalyst. The reaction proceeds as follows:
Tetrahydropyran+Ethylene oxideAcid catalystthis compound
Another method involves the hydrogenation of 3,4-dihydro-2H-pyran using a catalyst such as Raney nickel. This reaction yields tetrahydropyran, which can then be reacted with ethylene glycol to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reactions are carried out in reactors equipped with temperature and pressure control to ensure optimal yields and purity. The product is then purified through distillation or other separation techniques to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydro-2H-pyran-2-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form 2-(Tetrahydro-2H-pyran-2-yl)acetaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: Reduction of the compound can yield 2-(Tetrahydro-2H-pyran-2-yl)methanol when treated with reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 2-(Tetrahydro-2H-pyran-2-yl)ethyl chloride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), ether as solvent.
Substitution: Thionyl chloride (SOCl2), pyridine as solvent.
Major Products Formed
Oxidation: 2-(Tetrahydro-2H-pyran-2-yl)acetaldehyde
Reduction: 2-(Tetrahydro-2H-pyran-2-yl)methanol
Substitution: 2-(Tetrahydro-2H-pyran-2-yl)ethyl chloride
Scientific Research Applications
2-(Tetrahydro-2H-pyran-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis.
Biology: The compound is used in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Tetrahydro-2H-pyran-2-yl)ethanol primarily involves its role as a protecting group in organic synthesis. The tetrahydropyranyl group protects hydroxyl groups from unwanted reactions during multi-step synthesis processes. The protection is achieved through the formation of a stable ether linkage, which can be selectively cleaved under acidic conditions to regenerate the free hydroxyl group .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural and Functional Differences
Compound Name | Molecular Formula | Substituent Position | Functional Groups | Key Applications | Reference ID |
---|---|---|---|---|---|
2-(Tetrahydro-2H-pyran-4-yl)ethanol | C₇H₁₄O₂ | C4 hydroxyl | Primary alcohol | Organic synthesis intermediate, solvent | |
(S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethan-1-ol | C₈H₁₃F₃O₂ | C4 hydroxyl, trifluoromethyl | Fluorinated alcohol | Medicinal chemistry (enhanced metabolic stability) | |
2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanol | C₇H₁₄O₃ | C2 ether-oxygen | Ether-alcohol | Protecting group in synthesis | |
Tetrahydro-2,5-dimethyl-2H-pyranmethanol | C₈H₁₆O₂ | C2 hydroxyl, C2/C5 methyl | Sterically hindered alcohol | Fine chemical synthesis |
Key Observations :
- Positional Isomerism: The C2 vs. C4 hydroxyl placement (as in 2-(Tetrahydro-2H-pyran-4-yl)ethanol) affects solubility and reactivity. The C4 isomer exhibits higher water solubility due to reduced steric hindrance .
- Functional Groups : Fluorinated derivatives (e.g., the trifluoromethyl group in ) enhance lipophilicity and metabolic stability, making them suitable for drug design.
- Steric Effects: Methyl substitutions (e.g., Tetrahydro-2,5-dimethyl-2H-pyranmethanol) limit accessibility of the hydroxyl group, reducing nucleophilic reactivity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Compound Name | Boiling Point (°C) | Density (g/cm³) | Solubility (Water) | LogP | Reference ID |
---|---|---|---|---|---|
2-(Tetrahydro-2H-pyran-4-yl)ethanol | ~215 | 0.98 | High | 0.5 | |
(S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethan-1-ol | ~220 | 1.22 | Moderate | 1.8 | |
2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanol | ~198 | 1.10 | Moderate | 0.2 |
Analysis :
- Hydrogen Bonding: The primary alcohol in 2-(Tetrahydro-2H-pyran-2-yl)ethanol likely increases water solubility compared to ether derivatives (e.g., 2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanol) .
- Lipophilicity : Fluorination raises LogP values, as seen in , improving membrane permeability for drug candidates.
Highlights :
- Antimicrobial Activity: The hydroxyl group in 2-(Tetrahydro-2H-pyran-4-yl)ethanol disrupts microbial membranes, similar to phenol derivatives .
- Receptor Modulation : Fluorinated derivatives show promise in targeting ion channels (e.g., P2X receptors) due to enhanced binding affinity .
Biological Activity
The compound is a colorless liquid at room temperature, exhibiting a refractive index of 1.457 and a boiling point of approximately 95 °C under reduced pressure. The presence of an ether linkage between the tetrahydropyran and the ethanol suggests that it can undergo reactions typical of alcohols and ethers, including cyclization and rearrangement reactions.
Biological Applications and Mechanisms
While direct studies on the biological activity of 2-(Tetrahydro-2H-pyran-2-yl)ethanol are sparse, related compounds in the tetrahydropyran class have shown significant promise in various fields:
- DNA Research : Related compounds have been utilized to improve the detection of single-strand breaks in DNA, indicating that this compound might also play a role in biochemical pathways involving DNA repair mechanisms.
- Organic Synthesis : The compound serves as a protecting group in organic synthesis, particularly in the formation of tetrahydrofuran-based acetal protecting groups. This property is crucial for synthesizing complex molecules without interfering with reactive sites during chemical reactions.
Potential Biological Activities
The biological activities attributed to related tetrahydropyran derivatives include:
- Antiproliferative Effects : Some studies have indicated that derivatives can exhibit antiproliferative activity against cancer cell lines by inducing cell cycle arrest. For instance, compounds similar to this compound have been shown to increase the percentage of cells in the G0/G1 phase, suggesting potential use as anticancer agents .
- Antioxidant Properties : Research has indicated that certain tetrahydropyran derivatives can modulate reactive oxygen species (ROS) levels within cells, contributing to their protective effects against oxidative stress .
Case Study 1: Antiproliferative Activity
A recent study examined the antiproliferative effects of a tetrahydropyran derivative on SW480 colorectal cancer cells. The compound was found to significantly arrest cell cycle progression at the G0/G1 phase, with a notable increase from 50.3% in control cells to 71% in treated cells after 24 hours. This indicates that similar compounds may have therapeutic potential in cancer treatment .
Case Study 2: ROS Modulation
Another investigation assessed how certain related compounds affect intracellular ROS levels. The study found that treatment with these compounds led to a substantial reduction in ROS levels over time, which correlated with reduced cell proliferation rates. This suggests that compounds like this compound may exert protective effects through antioxidant mechanisms.
Summary Table of Related Compounds
Compound Name | CAS Number | Biological Activity | Notes |
---|---|---|---|
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine | Not Available | DNA repair enhancement | Related to single-strand break detection |
Tetrahydropyranyl ethers | Not Available | Antioxidant properties | Protects against oxidative stress |
Tetrahydropyran derivatives | Not Available | Antiproliferative activity | Induces G0/G1 cell cycle arrest |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(Tetrahydro-2H-pyran-2-yl)ethanol, and what methodological considerations are critical for optimizing yield?
- Answer : The compound is often synthesized via nucleophilic substitution or etherification reactions. For example, in dendrimer synthesis, diethylene glycol reacts with tetrahydropyran under acidic conditions (e.g., p-toluenesulfonic acid) to form the tetrahydropyran-protected alcohol . Key considerations include:
- Catalyst selection : Acid catalysts (e.g., pyridinium p-toluenesulfonate) improve reaction efficiency in anhydrous solvents like dichloromethane .
- Temperature control : Reactions are often conducted at 0°C to minimize side reactions .
- Purification : Silica gel chromatography with gradients of CH₂Cl₂/MeOH is used to isolate the product .
Q. How is this compound characterized analytically, and what spectroscopic data are typically reported?
- Answer : Characterization includes:
- NMR spectroscopy : Key signals include δ 4.59 ppm (tetrahydropyran anomeric proton) and δ 3.85–3.44 ppm (methylene and methine protons adjacent to oxygen) .
- Chromatography : TLC (e.g., ethyl acetate/hexane = 2:1, Rf ~0.68) and HPLC retention times are used for purity assessment .
- Physical properties : Reported data include molecular weight (116.16 g/mol), density (1.027 g/cm³), and refractive index (1.458) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Answer : Safety measures include:
- Hazard mitigation : Use fume hoods due to risks of inhalation (H333) and skin contact (H313) .
- Waste disposal : Segregate waste and collaborate with certified agencies for hazardous material treatment .
- Storage : Store in anhydrous conditions to prevent hydrolysis .
Advanced Research Questions
Q. How do steric and electronic effects of substituents on the tetrahydropyran ring influence the reactivity of this compound in nucleophilic reactions?
- Answer : Substituents like methyl or phenyl groups alter ring conformation and electron density, affecting reaction pathways. For example:
- Steric hindrance : Bulky groups at the 4-position reduce accessibility to the anomeric carbon, slowing ether cleavage .
- Electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) increase the electrophilicity of adjacent carbons, enhancing reactivity in SN2 reactions .
- Case study : Replacing this compound with 2-cyclohexylethanol in DP antagonist synthesis led to reduced yields due to increased steric bulk .
Q. What strategies are effective in resolving contradictions in reported reaction yields when using this compound as a protecting group?
- Answer : Discrepancies often arise from:
- Solvent polarity : Polar aprotic solvents (e.g., THF) improve solubility of intermediates but may promote side reactions .
- Moisture sensitivity : Trace water degrades acid catalysts, necessitating rigorous drying of reagents .
- By-product analysis : LC-MS or GC-MS can identify side products like over-oxidized ketones or hydrolyzed derivatives .
Q. How can computational modeling predict the stability of this compound derivatives under varying pH and temperature conditions?
- Answer : Density Functional Theory (DFT) simulations assess:
- Acid-catalyzed hydrolysis : Protonation of the anomeric oxygen increases ring strain, accelerating ring-opening .
- Thermal stability : Simulations of bond dissociation energies predict decomposition pathways, guiding storage conditions .
- Validation : Experimental data (e.g., Arrhenius plots from kinetic studies) align with computational predictions .
Q. What role does this compound play in the stereoselective synthesis of bioactive compounds, and how are stereochemical outcomes controlled?
- Answer : The compound acts as a chiral auxiliary in asymmetric synthesis:
- Chiral pool strategy : Use of enantiopure tetrahydropyran derivatives ensures stereochemical fidelity in intermediates .
- Kinetic resolution : Enzymatic or catalytic methods (e.g., Sharpless epoxidation) separate diastereomers during deprotection .
- Case study : In synthesizing antimicrobial agents, the tetrahydropyran group directs regioselective glycosylation, confirmed by NOESY NMR .
Q. Methodological Resources
Properties
IUPAC Name |
2-(oxan-2-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-5-4-7-3-1-2-6-9-7/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBHWDKRZXYEDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70553053 | |
Record name | 2-(Oxan-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70553053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38786-79-7 | |
Record name | 2-(Oxan-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70553053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(oxan-2-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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